Cas no 1805565-79-0 (3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol)
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol
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- Inchi: 1S/C7H5F3INO/c8-6(9)4-5(11)3(2-13)1-12-7(4)10/h1,6,13H,2H2
- InChI Key: XZPDBHUGXXEBSE-UHFFFAOYSA-N
- SMILES: IC1=C(C(=NC=C1CO)F)C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029036112-250mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol |
1805565-79-0 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029036112-500mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol |
1805565-79-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029036112-1g |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol |
1805565-79-0 | 95% | 1g |
$2,895.00 | 2022-04-01 |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol
Introduction to 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol (CAS No. 1805565-79-0)
3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805565-79-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, including the presence of fluorine and iodine substituents, as well as a hydroxymethyl group, make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The structural composition of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol encompasses several key functional groups that contribute to its reactivity and potential biological efficacy. The difluoromethyl group (–CF2) is known to enhance metabolic stability and binding affinity, while the fluoro substituent (–F) can influence electronic properties and interactions with biological targets. The iodopyridine core provides a versatile platform for further derivatization, enabling the synthesis of more complex molecules. Additionally, the hydroxymethyl group (–CH2OH) introduces a site for chemical modification, facilitating the development of novel analogs with tailored properties.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridines are integral components in many drugs used to treat conditions ranging from infectious diseases to chronic disorders. The introduction of halogen atoms, such as fluorine and iodine, further modulates the pharmacokinetic and pharmacodynamic profiles of these compounds. For instance, fluorinated pyridines have been shown to improve oral bioavailability and resistance to enzymatic degradation, making them particularly valuable in drug design.
One of the most compelling aspects of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the structural motifs present in this compound, researchers have developed novel inhibitors targeting specific kinases with high selectivity. The difluoromethyl group, in particular, has been demonstrated to enhance binding affinity by improving interactions with the enzyme's active site.
Recent studies have highlighted the importance of fluorinated pyridines in antiviral drug development. The ability of these compounds to interfere with viral replication cycles makes them attractive candidates for treating infectious diseases. For example, derivatives of pyridine have been investigated for their potential to inhibit viral proteases and polymerases, thereby limiting viral propagation. The presence of both fluorine and iodine substituents in 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol suggests that it may exhibit similar inhibitory effects against various pathogens.
The synthetic utility of this compound also deserves mention. The iodopyridine core serves as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely used in medicinal chemistry to construct complex molecular architectures. The hydroxymethyl group provides an additional handle for further functionalization via oxidation or reduction reactions, allowing chemists to explore diverse chemical space. These synthetic advantages make 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol a valuable building block for drug discovery efforts.
In conclusion, 3-(Difluoromethyl)-2-fluoro-4-iodopyridine-5-methanol (CAS No. 1805565-79-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and synthetic versatility position it as a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for halogenated pyridines, compounds like this one will likely play an increasingly important role in the next generation of therapeutic agents.
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